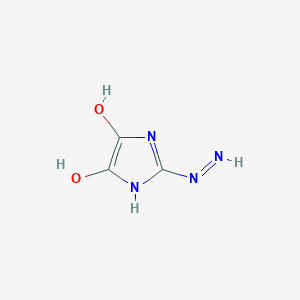
(3,4-Dimethoxyphenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethoxyphenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone, also known as DMPM, is an organic compound belonging to the class of phenylpyrrols. It is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. DMPM is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It has been widely used in scientific research due to its unique properties and wide range of applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of bromophenol derivatives through selective O-demethylation during the bromination of (3,4-dimethoxyphenyl) derivatives has been investigated, leading to the isolation of new products with potential applications in various fields, including material science and medicinal chemistry (Çetinkaya, Menzek, Şahin, & Balaydın, 2011). Additionally, research into boric acid ester intermediates featuring benzene rings has contributed to the development of novel compounds, with their structures confirmed through various spectroscopic methods and density functional theory (DFT) studies (Huang et al., 2021).
Chemical Transformations and Reactions
Innovative methods for the synthesis of xanthones and related products have been explored, demonstrating the versatility of (3,4-dimethoxyphenyl) derivatives in chemical reactions (Johnson et al., 2010). Such studies provide insights into new pathways for generating compounds with potential industrial and pharmacological applications.
Antitumor Agents
The design and synthesis of derivatives based on the structure of (3,4-dimethoxyphenyl) compounds have led to the discovery of potent anti-tumor agents, indicating the potential of these compounds in the development of new cancer therapies (Hayakawa et al., 2004).
Antioxidant Properties
Research on the antioxidant properties of diphenylmethane derivatives, including the synthesis and evaluation of bromophenols, has shown that these compounds possess effective antioxidant power, suggesting their utility in addressing oxidative stress-related conditions (Balaydın et al., 2010).
Synthesis of Pyrrole Derivatives
Efficient synthetic procedures for pyrrole derivatives have been developed, highlighting the compound's role in the economical production of pyrrole-based molecules with potential applications in various chemical industries (Kaur & Kumar, 2018).
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13-4-6-14(7-5-13)16-11-21-12-17(16)20(22)15-8-9-18(23-2)19(10-15)24-3/h4-12,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMRWHWFIXUARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
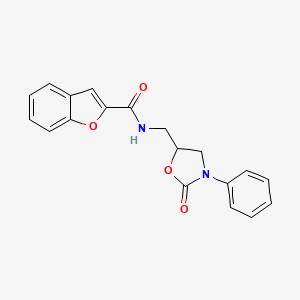
![2,2,2-Trifluoroethyl N-[oxan-4-yl(thiophen-2-yl)methyl]carbamate](/img/structure/B2687815.png)

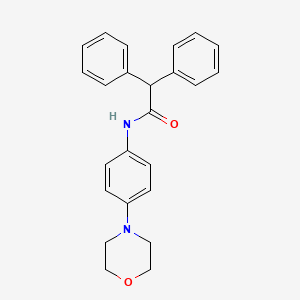
![2-[(5-Cyanopyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2687818.png)
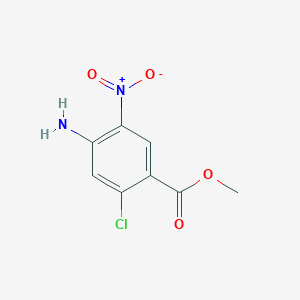
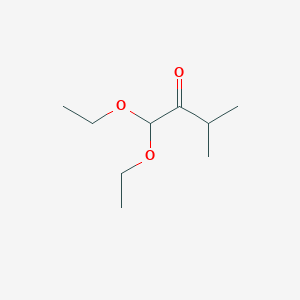
![4-(3-fluorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2687826.png)
![3-[(4-Methylphenyl)methyl]-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![(E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2687829.png)


